molecular formula C28H28N2O3 B7705521 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide

Cat. No. B7705521
M. Wt: 440.5 g/mol
InChI Key: RQNKLWSCAFZYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has a range of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One area of interest is the development of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its targets in cellular signaling pathways. Finally, this compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The synthesis begins with the reaction of 2-methoxybenzaldehyde and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of potassium hydroxide to form the Schiff base. This Schiff base is then reacted with tert-butylamine to form the tert-butyl imine. The final step involves the reaction of the tert-butyl imine with 4-fluorobenzoyl chloride to form the final product.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.

properties

IUPAC Name

4-tert-butyl-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-28(2,3)22-15-13-19(14-16-22)27(32)30(24-11-7-8-12-25(24)33-4)18-21-17-20-9-5-6-10-23(20)29-26(21)31/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNKLWSCAFZYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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